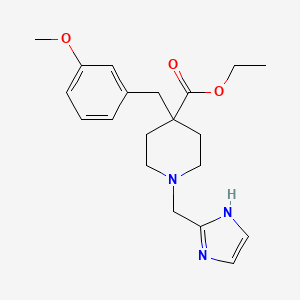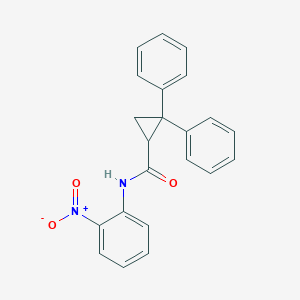![molecular formula C15H15BrN2O3 B5116586 4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide, commonly known as MTT, is a yellow tetrazolium dye used in biochemical and physiological research as a marker for cell viability. MTT is a widely used assay for measuring cell proliferation, cytotoxicity, and apoptosis.
Mécanisme D'action
MTT is reduced by mitochondrial dehydrogenases in living cells to formazan, which accumulates in the cytoplasm. The reduction of MTT to formazan is a measure of mitochondrial activity, which is directly proportional to cell viability. The amount of formazan produced is proportional to the number of viable cells in the sample.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell viability or metabolic activity. The reduction of MTT to formazan is a measure of mitochondrial activity, which is directly proportional to cell viability. The MTT assay is a reliable indicator of cell viability, as it is based on the metabolic activity of living cells.
Avantages Et Limitations Des Expériences En Laboratoire
The MTT assay is a simple, reliable, and cost-effective method for measuring cell viability. The assay is widely used in scientific research as a marker for cell viability, as it is based on the metabolic activity of living cells. However, the MTT assay has some limitations. The assay is not suitable for measuring cell death, as dead cells cannot reduce MTT to formazan. The assay is also affected by the presence of certain compounds, such as antioxidants and reducing agents, which can interfere with the reduction of MTT to formazan.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One direction is the development of new MTT analogs that can overcome the limitations of the assay. Another direction is the use of MTT in high-throughput screening assays for drug discovery. MTT can be used to screen large libraries of compounds for their effects on cell viability, which can lead to the identification of new drugs for the treatment of diseases. Finally, MTT can be used in combination with other assays, such as flow cytometry and microscopy, to provide a more comprehensive analysis of cell viability and function.
Méthodes De Synthèse
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with 3-nitro-4-methylbenzaldehyde in the presence of pyridine. The reaction produces a yellow-colored MTT compound, which is purified by recrystallization.
Applications De Recherche Scientifique
MTT is widely used in scientific research as a marker for cell viability. The MTT assay is used to measure the metabolic activity of cells, which is a reliable indicator of cell viability. The assay is based on the ability of living cells to reduce MTT to formazan, a purple-colored compound, which can be quantified spectrophotometrically. The MTT assay is used to measure cell proliferation, cytotoxicity, and apoptosis in a wide range of cell types, including cancer cells, stem cells, and primary cells.
Propriétés
IUPAC Name |
1-(4-methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N2O3.BrH/c1-11-5-7-16(8-6-11)10-15(18)13-4-3-12(2)14(9-13)17(19)20;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPDVTBQHNZEBN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)

![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)



![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)